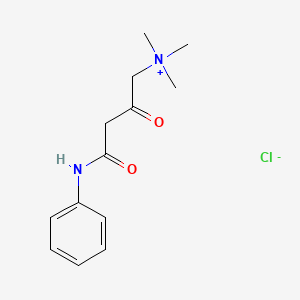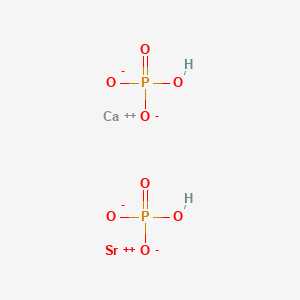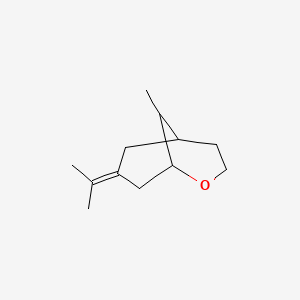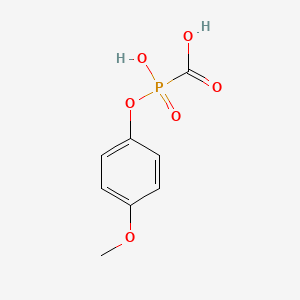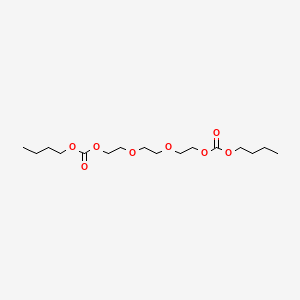![molecular formula C11H16Cl2Si B12665574 Chloro[1-[4-(chloromethyl)phenyl]ethyl]dimethylsilane CAS No. 74143-31-0](/img/structure/B12665574.png)
Chloro[1-[4-(chloromethyl)phenyl]ethyl]dimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloro[1-[4-(chloromethyl)phenyl]ethyl]dimethylsilane is a chemical compound with the molecular formula C11H16Cl2Si. It is a member of the organosilicon compounds, which are widely used in various industrial and research applications due to their unique properties. This compound is characterized by the presence of a silicon atom bonded to two methyl groups, a chlorine atom, and a phenyl group substituted with a chloromethyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Chloro[1-[4-(chloromethyl)phenyl]ethyl]dimethylsilane typically involves the reaction of 1-[4-(chloromethyl)phenyl]ethanol with chlorodimethylsilane in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. The process is optimized to maximize yield and minimize by-products. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Chloro[1-[4-(chloromethyl)phenyl]ethyl]dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like ethanol or dimethyl sulfoxide.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Reagents such as lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products
Substitution: Formation of silanols, siloxanes, or amines.
Oxidation: Formation of silanols or siloxanes.
Reduction: Formation of methyl-substituted silanes.
Applications De Recherche Scientifique
Chloro[1-[4-(chloromethyl)phenyl]ethyl]dimethylsilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with various drug molecules.
Industry: Utilized in the production of silicone-based materials, such as sealants, adhesives, and coatings.
Mécanisme D'action
The mechanism of action of Chloro[1-[4-(chloromethyl)phenyl]ethyl]dimethylsilane involves the formation of covalent bonds with target molecules. The silicon atom in the compound can form stable bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent in chemical synthesis. The chloromethyl group can undergo nucleophilic substitution reactions, allowing the compound to be modified for specific applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloro(chloromethyl)dimethylsilane: Similar structure but lacks the phenyl group.
Chloro[2-[4-(chloromethyl)phenyl]ethyl]dimethylsilane: Similar structure but with a different position of the chloromethyl group.
Uniqueness
Chloro[1-[4-(chloromethyl)phenyl]ethyl]dimethylsilane is unique due to the presence of both a phenyl group and a chloromethyl group, which provide distinct reactivity and stability compared to other organosilicon compounds. This combination of functional groups makes it particularly useful in applications requiring specific chemical modifications and stability.
Propriétés
Numéro CAS |
74143-31-0 |
|---|---|
Formule moléculaire |
C11H16Cl2Si |
Poids moléculaire |
247.23 g/mol |
Nom IUPAC |
chloro-[1-[4-(chloromethyl)phenyl]ethyl]-dimethylsilane |
InChI |
InChI=1S/C11H16Cl2Si/c1-9(14(2,3)13)11-6-4-10(8-12)5-7-11/h4-7,9H,8H2,1-3H3 |
Clé InChI |
WSAOHLZSKAXQJI-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=C(C=C1)CCl)[Si](C)(C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


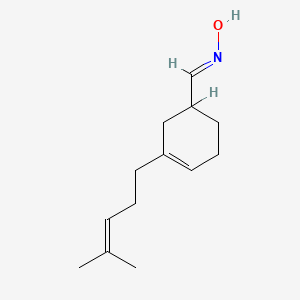
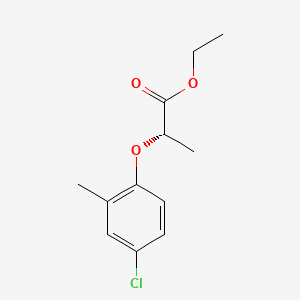
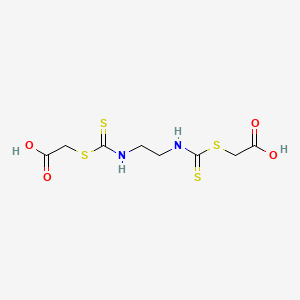
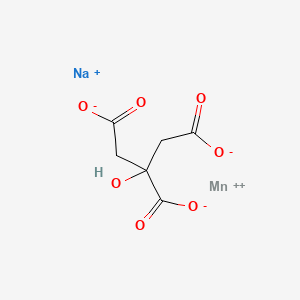

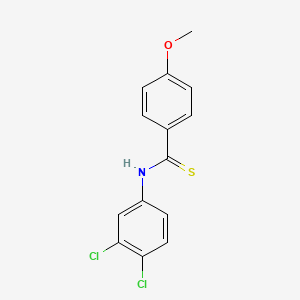
![N,N-bis[3-(dimethylamino)propyl]formamide](/img/structure/B12665544.png)

